molecular formula C7H13ClO B1489815 4-(2-Chloroethyl)oxane CAS No. 4677-19-4

4-(2-Chloroethyl)oxane

Cat. No.: B1489815
CAS No.: 4677-19-4
M. Wt: 148.63 g/mol
InChI Key: JYHQKKQUFZIKMD-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)oxane is a useful research compound. Its molecular formula is C7H13ClO and its molecular weight is 148.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2-chloroethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c8-4-1-7-2-5-9-6-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHQKKQUFZIKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Chloroethyl)oxane is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloroethyl group attached to an oxane (tetrahydrofuran) ring. This structure is significant as it may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on various enzymes and cellular processes. Notably, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in the context of neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Studies

Research indicates that compounds containing the chloroethyl group exhibit notable inhibitory effects on AChE and BACE1. For instance, a study synthesized nitrogen mustard analogs with a 2-chloroethyloamino fragment that demonstrated significant inhibition of these enzymes:

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
4a0.0519.00
4b0.05511.09
4c0.06514.25

These values indicate that compounds like 4a and 4b are effective inhibitors, suggesting that the presence of the chloroethyl moiety contributes to their biological activity .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Interaction : The chloroethyl group can facilitate binding to the active sites of enzymes such as AChE and BACE1, leading to their inhibition.
  • Cellular Uptake : The oxane structure may enhance lipophilicity, improving cellular uptake and bioavailability.
  • Multi-target Potential : The design of compounds incorporating this moiety aims at multi-target action, potentially addressing complex diseases like Alzheimer's through simultaneous inhibition of multiple pathways.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

  • Neuroprotective Effects : A study highlighted that derivatives with the chloroethyl group demonstrated neuroprotective effects in cellular models, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Anticancer Activity : Similar compounds have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through modulation of cell cycle progression and apoptosis .
  • In Vitro Studies : Various in vitro assays have confirmed the inhibitory effects on key enzymes involved in disease progression, reinforcing the potential utility of these compounds in drug development .

Scientific Research Applications

Polymer Chemistry

One of the significant applications of 4-(2-Chloroethyl)oxane is in polymer chemistry. It serves as a monomer for synthesizing copolymers with specific thermal and mechanical properties. Research has demonstrated that polymers derived from this compound exhibit lower critical solution temperature (LCST) behavior, making them suitable for applications in temperature-responsive materials .

Polymer Type Properties Application
CopolymersLCST behaviorDrug delivery systems
CrosslinkedEnhanced mechanical strengthBiodegradable implants

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various therapeutic molecules makes it an attractive candidate for controlled release formulations. Studies have shown that incorporating this compound into drug formulations can enhance bioavailability and therapeutic efficacy.

Case Study: Neuroprotective Effects
A notable study examined the neuroprotective effects of formulations containing this compound in models of neurodegenerative diseases. The results indicated that these formulations could significantly reduce neuronal cell death and improve functional outcomes in animal models.

Biodegradable Materials

This compound is also being explored for use in biodegradable materials, particularly in the development of implants and scaffolds for tissue engineering. Its biodegradability and biocompatibility make it suitable for temporary implants that support tissue regeneration while minimizing long-term foreign body reactions .

Material Type Biodegradability Applications
Polylactide CompositesHighOrthopedic implants
HydrogelsModerateWound healing patches

Cosmetic Formulations

The cosmetic industry utilizes this compound as a film former and stabilizer in various formulations. Its properties help improve the texture and stability of cosmetic products, enhancing their performance on the skin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chloroethyl)oxane
Reactant of Route 2
Reactant of Route 2
4-(2-Chloroethyl)oxane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.